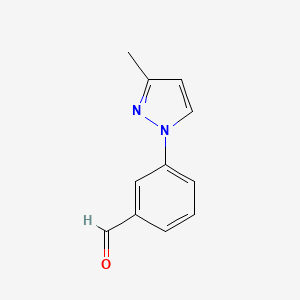

3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde

Description

Significance of Pyrazole (B372694) Heterocycles in Organic Chemistry Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the synthesis of a wide array of organic compounds. bohrium.comnih.gov The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. nih.gov Its derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. nih.govmdpi.com The versatility of the pyrazole ring allows for various substitution patterns, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological effects or material characteristics. nih.govmdpi.com

Importance of Benzaldehyde (B42025) Moiety in Synthetic and Functional Applications

Benzaldehyde, the simplest aromatic aldehyde, is a highly versatile building block in organic synthesis. researchgate.netchemimpex.com Its aldehyde functional group readily participates in a multitude of chemical transformations, including oxidation, reduction, and a variety of condensation and coupling reactions. researchgate.netacs.org This reactivity makes benzaldehyde a crucial precursor for the synthesis of a wide range of organic compounds, from pharmaceuticals and agrochemicals to dyes, pigments, and polymers. researchgate.netchemimpex.com Furthermore, the benzaldehyde structure itself can be a key component of pharmacophores, contributing to the biological activity of larger molecules. chemimpex.com

Overview of Research Trajectories for Pyrazole-Benzaldehyde Hybrid Systems

The combination of pyrazole and benzaldehyde moieties into a single molecular entity has given rise to a growing area of research. These hybrid systems are being explored for their potential in various fields, particularly in medicinal chemistry and materials science. nih.gov Research has shown that pyrazole-benzaldehyde derivatives can serve as valuable intermediates in the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net Moreover, these hybrids have been investigated for their photophysical properties, with some exhibiting fluorescence, making them candidates for use in sensors and optical materials. chemimpex.comchemmethod.com In the realm of medicinal chemistry, the focus has been on developing novel compounds with enhanced biological activities by leveraging the synergistic effects of the pyrazole and benzaldehyde pharmacophores. nih.gov Studies on related structures have indicated potential for anti-inflammatory and anticancer applications. nih.gov

Detailed Research Findings

While dedicated research focusing exclusively on 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde is not extensively documented in publicly available literature, its chemical properties and potential applications can be inferred from the study of its constituent parts and related compounds. The compound is identified by the CAS number 1340394-05-9. rsc.org

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(1H-Pyrazol-1-yl)benzaldehyde | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde |

| CAS Number | 1340394-05-9 rsc.org | 99662-34-7 bohrium.com | 956352-08-2 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₀N₂O | C₁₀H₈N₂O bohrium.com | C₁₂H₁₂N₂O sigmaaldrich.com |

| Molecular Weight | 186.21 g/mol | 172.18 g/mol bohrium.com | 200.24 g/mol sigmaaldrich.com |

| Physical Form | Data not available | Solid | Data not available |

| Storage Conditions | Data not available | Inert atmosphere, 2-8°C bohrium.com | Data not available |

Note: Data for the target compound is limited. Information for related compounds is provided for context.

Synthesis:

The synthesis of this compound is not explicitly detailed in readily accessible scientific journals. However, established synthetic methodologies for analogous pyrazole-benzaldehyde derivatives suggest likely pathways for its preparation.

One probable route is the Suzuki-Miyaura cross-coupling reaction . This powerful method for forming carbon-carbon bonds would involve the coupling of a boronic acid or ester derivative of benzaldehyde with a halogenated 3-methylpyrazole (B28129). nih.govsigmaaldrich.com The reaction is typically catalyzed by a palladium complex and requires a base. The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be present in the reactants, making it a suitable choice for the synthesis of complex molecules like the target compound. mdpi.com

Another common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an activated aromatic ring, such as a pyrazole. bohrium.commdpi.com In this case, 1-(m-tolyl)-3-methyl-1H-pyrazole could potentially be formylated to yield the target compound, although this would result in a different isomer. A more direct approach would be the reaction of 3-methylpyrazole with a suitably substituted benzaldehyde derivative. For instance, the condensation of 3-methylpyrazole with 3-fluorobenzaldehyde (B1666160) under basic conditions, followed by nucleophilic aromatic substitution, could be a feasible route.

Spectroscopic Data:

A singlet for the methyl group on the pyrazole ring.

Distinct signals for the protons on the pyrazole ring.

A multiplet pattern for the protons on the benzaldehyde ring.

A singlet for the aldehyde proton at a downfield chemical shift.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-(3-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H10N2O/c1-9-5-6-13(12-9)11-4-2-3-10(7-11)8-14/h2-8H,1H3 |

InChI Key |

UOKCKGBTQQCOBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 3 Methyl 1h Pyrazol 1 Yl Benzaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Chemical Shift Analysis and Spin-Spin Coupling Constants

The ¹H NMR spectrum provides information on the chemical environment of each proton. The aldehydic proton (-CHO) is expected to be the most deshielded, appearing as a singlet far downfield, typically in the range of 9.9-10.1 ppm, due to the strong electron-withdrawing nature of the carbonyl group. rsc.org

The protons on the benzaldehyde (B42025) ring will exhibit complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) system. These aromatic protons typically resonate between 7.2 and 8.0 ppm. The proton situated between the two substituents would likely appear as a triplet, while the others would present as doublets or multiplets.

For the pyrazole (B372694) ring, two distinct proton signals are expected. The proton at the C4 position (H-4') would likely appear as a doublet, and the proton at the C5 position (H-5') would also be a doublet due to coupling with each other. Their chemical shifts are anticipated to be in the range of 6.0-7.5 ppm. The methyl group on the pyrazole ring is expected to appear as a sharp singlet further upfield, typically around 2.3 ppm. chemicalbook.com

Expected ¹H NMR Data for 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde

This table is a projection based on data from analogous compounds.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.9 - 10.1 | Singlet (s) | N/A |

| Aromatic H | 7.2 - 8.0 | Multiplet (m) | ~7-8 |

| Pyrazole H-5' | ~7.5 | Doublet (d) | ~2-3 |

| Pyrazole H-4' | ~6.1 | Doublet (d) | ~2-3 |

| Methyl H | ~2.3 | Singlet (s) | N/A |

¹³C NMR Spectral Interpretation and Quaternary Carbon Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and expected to appear significantly downfield, typically around 192-195 ppm. rsc.orgmdpi.com The quaternary carbon to which the aldehyde group is attached would resonate in the aromatic region, likely around 137 ppm.

The carbons of the benzene ring will appear in the 120-140 ppm range. The carbon atom bonded to the pyrazole nitrogen (C-1) is a key quaternary carbon and its signal is expected around 138-140 ppm.

Within the pyrazole ring, three carbon signals are anticipated. The methyl-substituted carbon (C-3') is a quaternary carbon expected around 140-150 ppm. The other two pyrazole carbons (C-4' and C-5') would appear in the 105-130 ppm region. The methyl carbon signal is expected to be the most upfield, typically below 25 ppm. rsc.orgmdpi.com

Expected ¹³C NMR Data for this compound

This table is a projection based on data from analogous compounds.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 192 - 195 |

| Pyrazole C-3' (Quaternary) | 140 - 150 |

| Benzene C-1 (Quaternary) | 138 - 140 |

| Benzene C-3 (Quaternary) | ~137 |

| Aromatic/Pyrazole CH | 105 - 135 |

| Methyl (CH₃) | 20 - 25 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include those between the adjacent protons on the benzaldehyde ring and, critically, between the H-4' and H-5' protons of the pyrazole ring, confirming their adjacency. huji.ac.ilharvard.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., aldehydic H to the C=O carbon, aromatic protons to their respective carbons, and pyrazole protons to their carbons). huji.ac.ilhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the different fragments of the molecule. Expected key correlations would include:

The aldehydic proton to the quaternary C-3 of the benzaldehyde ring.

Protons on the benzaldehyde ring to the carbon of the pyrazole ring it is attached to (C-1).

The methyl protons (H-3') to the C-3' and C-4' carbons of the pyrazole ring.

The pyrazole proton H-5' to the C-1 carbon of the benzaldehyde ring, confirming the point of attachment.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. rsc.orgscilit.com

Characteristic Vibrational Modes of Pyrazole and Benzaldehyde Moieties

The spectra would be dominated by characteristic absorption bands from both the benzaldehyde and pyrazole units.

Benzaldehyde Moiety:

C=O Stretch: A very strong and sharp absorption band is expected in the FT-IR spectrum between 1680 and 1715 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group. mdpi.comrsc.org

Aldehyde C-H Stretch: Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. nist.gov

Pyrazole Moiety:

C=N Stretch: A characteristic band is expected in the 1500-1600 cm⁻¹ region. nih.gov

Ring C=C and C-N Stretching: These contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Methyl C-H Bending: Vibrations for the methyl group would be observed around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Expected Vibrational Frequencies (cm⁻¹) for this compound

This table is a projection based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | 2720, 2820 | Weak |

| Carbonyl (C=O) Stretch | 1680 - 1715 | Strong |

| Aromatic/Pyrazole C=C, C=N Stretches | 1450 - 1600 | Medium-Strong |

| Methyl C-H Bend | ~1375, ~1450 | Medium |

Analysis of Hydrogen Bonding and Conformational Preferences

In the solid state or in non-polar solvents, this compound is not expected to form strong intramolecular or intermolecular hydrogen bonds, as it lacks classic hydrogen bond donors like -OH or -NH groups. The FT-IR spectrum of a pure sample would likely show a sharp, unbroadened C=O stretching band, consistent with the absence of hydrogen bonding to the carbonyl oxygen.

Conformational analysis of related N-aryl pyrazoles suggests that a near-planar conformation between the pyrazole and benzene rings is often the lowest in energy. nih.gov This planarity is a balance between maximizing π-system conjugation and minimizing steric hindrance. The rotation around the C-N bond connecting the two rings would be a key conformational feature. The relatively small size of the ortho hydrogen on the benzaldehyde ring allows for a low rotational barrier, likely favoring a planar or near-planar arrangement to enhance electronic communication between the two ring systems. nih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The molecular formula for this compound is C₁₁H₁₀N₂O.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). The calculated monoisotopic mass for the neutral molecule [M] is 186.0793 g/mol . In HRMS analysis, the compound is typically observed as a protonated molecule [M+H]⁺.

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| C₁₁H₁₁N₂O⁺ | [M+H]⁺ | 187.0866 |

| C₁₁H₁₀N₂NaO⁺ | [M+Na]⁺ | 209.0685 |

| C₁₁H₁₀N₂KO⁺ | [M+K]⁺ | 225.0425 |

This table presents the predicted high-resolution mass-to-charge ratios for common adducts of this compound. Data is derived from calculations based on the molecular formula and predicted values for related isomers. uni.lu

Experimental determination of the m/z value with high precision by HRMS confirms the elemental formula, distinguishing it from other compounds with the same nominal mass. For instance, the exact mass for C₁₁H₁₀N₂O is 186.079312947 Da, a value that provides a high degree of confidence in the compound's identity. nih.gov

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. The fragmentation of this compound is expected to follow pathways characteristic of both the benzaldehyde and pyrazole moieties.

The initial ionization produces the molecular ion [M]⁺• at m/z 186. The most common fragmentation events in organic molecules involve the cleavage of the weakest bonds and the formation of the most stable ions. libretexts.org For benzaldehyde derivatives, a characteristic fragmentation is the loss of a hydrogen radical (•H) from the aldehyde group to form a stable acylium ion [M-H]⁺, or the loss of the entire formyl radical (•CHO). docbrown.info

Key expected fragmentation pathways include:

Loss of a hydrogen radical: The molecular ion [C₁₁H₁₀N₂O]⁺• (m/z 186) can lose a hydrogen atom, primarily from the aldehyde group, to form the [M-H]⁺ ion at m/z 185. This is often a prominent peak.

Loss of carbon monoxide: The [M-H]⁺ ion (m/z 185) can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 157. This corresponds to the [C₁₀H₉N₂]⁺ ion.

Cleavage of the formyl group: The molecular ion can lose the formyl radical (•CHO), resulting in a fragment ion [M-CHO]⁺ at m/z 157, corresponding to the 3-(3-methyl-1H-pyrazol-1-yl)phenyl cation.

Benzene ring fragmentation: The phenyl cation fragment at m/z 77 is a common feature in the mass spectra of benzene derivatives. docbrown.info

Pyrazole ring fragmentation: Cleavage can also occur within the pyrazole ring system, although this often results in less abundant ions compared to the cleavage of substituents on the aromatic ring.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 186 | [C₁₁H₁₀N₂O]⁺• (Molecular Ion) | - |

| 185 | [C₁₁H₉N₂O]⁺ | •H |

| 157 | [C₁₀H₉N₂]⁺ | CO (from m/z 185) or •CHO (from m/z 186) |

| 77 | [C₆H₅]⁺ | C₅H₅N₂ (from m/z 157) |

This table outlines the major expected fragments for this compound upon electron ionization mass spectrometry. The fragmentation pathways are proposed based on established principles of mass spectrometry. libretexts.orgdocbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole and benzaldehyde derivatives allows for a reliable prediction of its structural parameters. nih.govcardiff.ac.uk

Based on data from analogous compounds, the following structural parameters are expected:

The C-N bond linking the phenyl ring to the pyrazole ring is expected to be approximately 1.42-1.44 Å.

Bond lengths within the pyrazole ring will be consistent with its aromatic character, intermediate between single and double bonds. nih.gov

The C=O bond of the aldehyde group is expected to be around 1.21-1.22 Å.

The dihedral angle between the mean planes of the pyrazole and phenyl rings can vary but is often significant, for example, values around 40-60° have been observed in similar structures. nih.govcardiff.ac.uk

| Parameter | Expected Value | Reference Compound Type |

|---|---|---|

| Phenyl C-C Bond Length | ~1.39 Å | Substituted Benzaldehydes rsc.org |

| Aldehyde C=O Bond Length | ~1.22 Å | Substituted Benzaldehydes rsc.org |

| Pyrazole N-N Bond Length | ~1.35 Å | N-Aryl Pyrazoles nih.gov |

| Pyrazole-Phenyl C-N Bond Length | ~1.43 Å | N-Aryl Pyrazoles cardiff.ac.uk |

| Phenyl-Pyrazole Dihedral Angle | 40-60° | N-Aryl Pyrazoles nih.govcardiff.ac.uk |

This table provides expected bond lengths and angles for this compound based on crystallographic data from structurally similar compounds. nih.govcardiff.ac.ukrsc.org

In the solid state, molecules of this compound will arrange themselves into a stable crystal lattice through a network of non-covalent interactions. These supramolecular interactions dictate the crystal packing and influence the material's physical properties.

The likely intermolecular interactions include:

C-H···O Hydrogen Bonds: The aldehyde oxygen atom is a potent hydrogen bond acceptor. It is expected to form weak hydrogen bonds with aromatic C-H groups from neighboring molecules, often leading to the formation of dimeric or chain-like structures. rsc.org In one related structure, an intermolecular C-H···O contact was observed with a C···O distance of 3.241(3) Å. cardiff.ac.uk

C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors, interacting with C-H donors from adjacent molecules to further stabilize the crystal packing. nih.gov

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions. These interactions, where the electron-rich π systems of two rings overlap, are a significant cohesive force in the crystal structures of many aromatic compounds. The geometry of this stacking can be either face-to-face or offset.

The interplay of these varied and relatively weak interactions collectively contributes to the formation of a stable, three-dimensional supramolecular assembly in the crystalline state. rsc.org

Chemical Transformations and Reaction Mechanisms of 3 3 Methyl 1h Pyrazol 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations, including oxidation, reduction, condensation, and nucleophilic addition reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functionality of pyrazole-containing compounds can be oxidized to the corresponding carboxylic acid. For instance, C-alkylated pyrazoles are readily oxidized to their carboxylic acid derivatives using oxidizing agents like potassium permanganate (B83412) (KMnO4) slideshare.net. While a direct example for 3-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is not explicitly detailed in the reviewed literature, the oxidation of 3-aryl(heteryl)-4-formylpyrazoles to 3-aryl(heteryl)pyrazole-4-carboxylic acids has been successfully achieved using potassium permanganate in a water-pyridine medium, resulting in high yields researchgate.net. This suggests that similar conditions could be applied to oxidize this compound to 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids are summarized in the table below.

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (KMnO4) | Water-pyridine medium |

| Jones Reagent (CrO3/H2SO4/acetone) | Acetone, 0 °C to room temperature |

| Silver (I) oxide (Ag2O) | Basic aqueous solution |

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) umich.edu. For example, the reduction of 1,3-diaryl-1H-pyrazole-4-carbaldehydes to the corresponding (1,3-diaryl-1H-pyrazol-4-yl)methanols has been accomplished in yields of 50-85% researchgate.net. Similarly, a mixture of pyrazole (B372694) esters has been successfully reduced to the corresponding alcohols using LiAlH4 in dry diethyl ether umich.edu. These examples indicate that this compound can be effectively reduced to (3-(3-methyl-1H-pyrazol-1-yl)phenyl)methanol using standard reduction protocols.

The following table lists common reducing agents used for the conversion of aldehydes to alcohols.

| Reducing Agent | Typical Solvents |

| Sodium borohydride (NaBH4) | Methanol, Ethanol |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether, Tetrahydrofuran (THF) |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane |

Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)

Knoevenagel Condensation: The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst bas.bg. Pyrazole-4-carbaldehydes have been shown to react with active methylene compounds such as malonic acid or its esters to yield 3-(4-pyrazolyl)propenoic acids umich.edunih.govscilit.comresearchgate.netacs.org. For example, the reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with malonic acid under microwave irradiation in the presence of pyridine (B92270) affords the corresponding 3-(4-pyrazolyl)propenoic acids in high yields umich.edu.

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone edu.krdijacskros.compeerj.comresearchgate.netacs.org. This reaction is of significant interest due to the wide range of biological activities exhibited by Schiff base derivatives. Pyrazole aldehydes are known to react with various amines to form the corresponding Schiff bases. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes react with aromatic and heteroaryl amines to yield the corresponding pyrazole-based Schiff bases edu.krd.

The table below provides examples of active methylene compounds and amines used in condensation reactions with pyrazole aldehydes.

| Reaction Type | Reactant | Product Type |

| Knoevenagel Condensation | Malononitrile | 2-(pyrazol-4-ylmethylene)malononitrile |

| Knoevenagel Condensation | Ethyl cyanoacetate | Ethyl 2-cyano-3-(pyrazol-4-yl)acrylate |

| Schiff Base Formation | Aniline (B41778) | N-(pyrazol-4-ylmethylene)aniline |

| Schiff Base Formation | 2-Aminophenol | 2-((pyrazol-4-ylmethylene)amino)phenol |

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. Common nucleophilic addition reactions include the Grignard and Wittig reactions.

Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that add to aldehydes to form secondary alcohols upon acidic workup wikipedia.orgleah4sci.commasterorganicchemistry.com. While specific examples with this compound are not detailed in the literature reviewed, the general reactivity of aldehydes suggests that it would readily react with various Grignard reagents to produce a range of secondary alcohol derivatives.

Wittig Reaction: The Wittig reaction provides a valuable method for the synthesis of alkenes from aldehydes and ketones organic-chemistry.orgmasterorganicchemistry.comudel.edu. The reaction involves a phosphorus ylide, which acts as the nucleophile. Pyrazole-4-carbaldehydes have been shown to undergo the Wittig reaction. For instance, Wittig reaction of a pyrazol-4-ylmethylphosphonium salt with aromatic or heteroaromatic aldehydes has been used to synthesize 4-[2-arylethenyl]pyrazoles researchgate.net.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle and can undergo substitution reactions. The electron-rich nature of the ring generally favors electrophilic substitution, although nucleophilic substitution can occur under certain conditions.

Electrophilic and Nucleophilic Aromatic Substitution on Pyrazole Ring

Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic attack, typically at the C4 position, which is the most electron-rich position researchgate.net. Common electrophilic substitution reactions include nitration and halogenation.

Nitration: The nitration of 1,5-diphenyl-3-methylpyrazole with nitric acid in sulfuric acid has been shown to introduce a nitro group at the 4-position of the pyrazole nucleus rsc.org. Similarly, nitration of 3,5-dimethyl-1H-pyrazole can lead to the formation of 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole under specific conditions nih.govchemicalbook.comresearchgate.net.

Halogenation: The halogenation of pyrazoles, for instance with N-halosuccinimides (NXS), typically occurs at the C4 position researchgate.netbeilstein-archives.orgdntb.gov.uaresearchgate.net. For example, the bromination and iodination of 1-phenyl-3,5-dimethyl-1H-pyrazole proceeds smoothly to give the 4-halo derivatives beilstein-archives.org.

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) on the pyrazole ring can occur, particularly if the ring is substituted with strong electron-withdrawing groups or in the case of annelated pyrazole systems researchgate.net. Reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines have been reported to proceed via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, leading to the formation of 1-aryl-3(or 5)-methyl-4-nitro-1H-pyrazoles researchgate.net.

The following table summarizes the types of substitution reactions on the pyrazole ring.

| Reaction Type | Reagent | Position of Substitution |

| Nitration | HNO3/H2SO4 | C4 |

| Bromination | N-Bromosuccinimide (NBS) | C4 |

| Iodination | N-Iodosuccinimide (NIS) | C4 |

| Nucleophilic Substitution | Arylhydrazines (on dinitropyrazole) | C5 (via ring opening/closure) |

N-Substitution Reactions of the Pyrazole Nitrogen

The pyrazole ring in this compound already has a substituent at the N1 position (the 3-formylphenyl group). Therefore, further substitution would target the N2 nitrogen atom, leading to the formation of a pyrazolium (B1228807) salt. Such reactions are a cornerstone of pyrazole chemistry, enabling the synthesis of a diverse array of derivatives. While specific literature on the N-substitution of this compound is not extensively documented, the general principles of pyrazole N-alkylation and N-arylation can be applied.

N-Alkylation:

The quaternization of N-substituted pyrazoles to form pyrazolium salts is typically achieved by reaction with alkylating agents. Common reagents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. The reaction involves the nucleophilic attack of the N2 nitrogen atom on the electrophilic carbon of the alkylating agent.

A general mechanism for the N-alkylation of a 1-substituted pyrazole with an alkyl halide can be depicted as a standard SN2 reaction. The lone pair of electrons on the N2 atom of the pyrazole ring attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new N-C bond, resulting in a positively charged pyrazolium cation with the halide as the counter-ion. Recent methodologies have also employed trichloroacetimidates in the presence of a Brønsted acid catalyst for the N-alkylation of pyrazoles, offering an alternative to methods requiring strong bases. mdpi.com Another innovative approach utilizes a dual copper/photoredox catalytic system for the N-alkylation of various N-nucleophiles, including pyrazoles, with alkyl bromides. princeton.edu

N-Arylation:

The introduction of an aryl group at the N2 position of a 1-substituted pyrazole is more challenging and typically requires metal-catalyzed cross-coupling reactions. The Ullmann condensation is a classical method for N-arylation, involving the reaction of a pyrazole with an aryl halide in the presence of a copper catalyst, often at high temperatures. wikipedia.org The mechanism is thought to involve the formation of a copper(I) pyrazolate intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl pyrazolium salt. wikipedia.orgacs.org

Modern variations of the Ullmann reaction utilize copper(I) salts with various ligands, such as diamines, which allow the reaction to proceed under milder conditions and with a broader substrate scope, tolerating various functional groups. acs.orgacs.org Palladium-catalyzed N-arylation reactions, for instance with aryl triflates, have also emerged as powerful alternatives for the synthesis of N-arylpyrazoles. organic-chemistry.org

For unsymmetrical pyrazoles, the regioselectivity of N-substitution is a critical consideration. In the case of 3-methyl-1H-pyrazol-1-yl)benzaldehyde, substitution will invariably lead to the N2-substituted pyrazolium salt. The reaction conditions for these transformations would need to be carefully selected to be compatible with the aldehyde functionality, which could potentially undergo side reactions under harsh basic or acidic conditions.

Derivatization Strategies for Novel Scaffolds

The unique bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. The aldehyde group serves as a handle for cyclization reactions, while the pyrazole moiety can be incorporated into larger fused or polyheterocyclic frameworks.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry. The most common synthetic route to this scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. princeton.edu

While this compound does not possess the requisite 5-amino group for direct conversion, its synthesis implies a precursor that could potentially be an aminopyrazole. Alternatively, functional group interconversion could introduce an amino group at the C5 position of the pyrazole ring. Once the 5-amino-1-(3-formylphenyl)-3-methyl-1H-pyrazole is obtained, it can undergo cyclocondensation with various 1,3-dielectrophiles to yield the target pyrazolo[1,5-a]pyrimidine (B1248293) core, with the benzaldehyde (B42025) group available for further diversification.

A general strategy involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound, such as an acetylacetone (B45752) or a β-ketoester (e.g., ethyl acetoacetate), typically under acidic or basic catalysis. nih.gov The reaction proceeds via an initial Michael addition of the exocyclic amino group to one of the carbonyls, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine (B1678525) ring.

| Reagent 1 (Aminopyrazole) | Reagent 2 (1,3-Dielectrophile) | Catalyst/Solvent | Product | Reference |

| 5-Amino-3-(aryl)-1H-pyrazole | Pentane-2,4-dione | H₂SO₄/AcOH | 2-Aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazole | Ethyl Acetoacetate (B1235776) | H₂SO₄/AcOH | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-Aminopyrazole | Substituted 3-formylchromones | Acid catalyst | 2-Hydroxybenzoyl-pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Aminopyrazoles | Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate | - | Substituted pyrazolo[1,5-a]pyrimidines | acs.org |

This table presents generalized reactions for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, illustrating the versatility of the aminopyrazole precursor.

Computational and Theoretical Investigations of 3 3 Methyl 1h Pyrazol 1 Yl Benzaldehyde

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding its electronic structure and vibrational modes. These computational approaches allow for the prediction of NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be compared with experimental spectra to confirm structural assignments and elucidate molecular properties.

Calculated NMR Chemical Shifts and Vibrational Frequencies

The prediction of NMR chemical shifts through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, has become a standard practice in structural elucidation. nih.govnih.govbohrium.com These calculations can provide valuable data on the expected ¹H and ¹³C NMR spectra of this compound. Theoretical calculations for similar aromatic and heterocyclic systems, such as 3-nitrobenzaldehyde (B41214) and various pyrazole (B372694) derivatives, have demonstrated that predicted chemical shifts, when properly referenced, can closely match experimental values. oxinst.comoxinst.com For instance, in the analysis of 3-nitrobenzaldehyde, Shoolery's rules and DFT calculations were used to predict the chemical shifts of aromatic protons, which were then compared to the experimental spectrum to confirm the functional group conversion. oxinst.comoxinst.com

Similarly, DFT calculations are employed to predict the vibrational frequencies of molecules. These theoretical frequencies, obtained from the computed Hessian matrix, correspond to the fundamental vibrational modes. While a direct one-to-one correlation with experimental infrared (IR) and Raman spectra is not always perfect due to factors like anharmonicity and intermolecular interactions in the solid state, the calculated frequencies are generally in good agreement with experimental data after applying a scaling factor. mdpi.com For related compounds, computational studies have successfully assigned vibrational modes, including the characteristic stretching and bending frequencies of C-H, C=C, C=O, and C-N bonds. mdpi.com

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).

| Atom Number | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C=O (Aldehyde) | 9.9 - 10.1 | 190 - 193 |

| CH (Aldehyde) | - | - |

| Aromatic CH | 7.5 - 8.0 | 125 - 140 |

| Pyrazole CH | 6.3 - 7.8 | 105 - 145 |

| Methyl (CH₃) | 2.3 - 2.5 | 12 - 15 |

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound Frequencies are typically scaled to correct for systematic errors in the computational method.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | 1690 - 1710 |

| Aromatic C=C Stretch | 1580 - 1620 |

| Pyrazole Ring Stretch | 1450 - 1550 |

| C-H Aromatic Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2900 - 3000 |

UV-Vis Absorption Spectra and Electronic Transitions

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. conicet.gov.ar This approach provides information about the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) observed in experimental UV-Vis spectra. conicet.gov.ar The electronic transitions in a molecule like this compound are expected to be primarily of the π → π* and n → π* types, arising from the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. physchemres.org

The conjugation between the benzaldehyde (B42025) and pyrazole rings is expected to influence the electronic transitions, likely causing a red shift (shift to longer wavelengths) compared to the individual, unconjugated chromophores. Computational studies on similar aromatic aldehydes and pyrazole systems have shown that TD-DFT calculations can accurately predict the major absorption bands and the nature of the contributing electronic transitions. conicet.gov.arphyschemres.org

While specific TD-DFT studies for this compound are not available in the current literature, the expected results can be inferred from related research. The calculations would likely reveal intense π → π* transitions at lower wavelengths and weaker n → π* transitions at longer wavelengths. The solvent environment can also be modeled computationally to account for its effect on the absorption spectrum.

Table 3: Hypothetical Calculated UV-Vis Absorption Data for this compound Calculations would typically be performed using a method like TD-DFT/B3LYP/6-311++G(d,p) in a specified solvent.

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Electronic Transition |

| ~ 250 - 270 | > 0.1 | π → π* (Benzene Ring) |

| ~ 280 - 320 | > 0.1 | π → π* (Intramolecular Charge Transfer) |

| ~ 330 - 360 | < 0.01 | n → π* (Carbonyl Group) |

Advanced Research Applications of 3 3 Methyl 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives

Applications in Medicinal Chemistry Research (Molecular and Cellular Level)

The unique combination of a pyrazole (B372694) ring, a known pharmacophore, and a reactive benzaldehyde (B42025) group makes 3-(3-methyl-1H-pyrazol-1-yl)benzaldehyde a valuable starting material for creating extensive libraries of derivatives for medicinal chemistry research. rsc.orgnih.govglobalresearchonline.net

The design of ligands based on the this compound scaffold leverages the distinct chemical properties of its constituent parts. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to participate in various non-covalent interactions. mdpi.comnih.gov The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while substitution on the nitrogen atoms modulates these properties. mdpi.com

The benzaldehyde group provides a reactive handle for introducing a diverse range of chemical moieties through reactions like condensation, oxidation, or reduction, allowing for the systematic exploration of chemical space and the optimization of ligand-target interactions. The substitution pattern on the pyrazole ring, such as the methyl group at the 3-position, significantly influences the electronic and steric properties of the molecule, which in turn affects its binding affinity and selectivity for biological targets. mdpi.com

Molecular recognition by pyrazole-based ligands is often governed by a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking. For instance, in the design of kinase inhibitors, the pyrazole core can form key hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. mdpi.com The phenyl ring of the benzaldehyde moiety can engage in hydrophobic and pi-stacking interactions with aromatic residues in the binding pocket of a target protein. researchgate.net

Table 1: Key Molecular Interactions Involving the Pyrazole Moiety

| Interaction Type | Description | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond Donor | The N-H of the pyrazole ring can donate a hydrogen bond. | Asp, Glu, Gln, Asn, Ser, Thr, Tyr, Main-chain C=O |

| Hydrogen Bond Acceptor | The sp2 hybridized nitrogen atom can accept a hydrogen bond. | Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr, Main-chain N-H |

| Hydrophobic Interactions | The pyrazole and phenyl rings contribute to hydrophobic interactions. | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |

Derivatives of pyrazole-containing compounds have been extensively studied as inhibitors of various enzymes critical in disease pathways. A notable example is the inhibition of Pteridine Reductase 1 (PTR1) from Leishmania major (LmPTR1), a key enzyme in the parasite's folate and pterin (B48896) metabolism, making it a significant drug target. nih.govjapsonline.com While direct studies on this compound are limited, research on related pyrazole derivatives provides valuable insights into potential inhibitory mechanisms.

In a study on novel pyrazole derivatives as inhibitors of Leishmania donovani, several compounds showed significant leishmanicidal activity. nih.gov The inhibitory mechanism often involves the pyrazole scaffold making crucial interactions within the enzyme's active site. For LmPTR1, the active site is a well-defined cleft where inhibitors can bind. nih.govjapsonline.com The pyrazole ring can form hydrogen bonds and hydrophobic interactions with key residues, while substituents on the pyrazole and other parts of the molecule can be tailored to enhance binding affinity and selectivity. nih.gov For example, molecular docking studies of benzimidazole (B57391) derivatives as LmPTR1 inhibitors revealed that the compounds bind to the active site with favorable interactions. japsonline.com

The general principle of pyrazole-based enzyme inhibition often involves the pyrazole core acting as a scaffold to position other functional groups for optimal interaction with the target. The aldehyde group of this compound can be functionalized to introduce moieties that can interact with specific pockets of an enzyme's active site, thereby enhancing inhibitory potency.

The pyrazole scaffold is a key component in many ligands designed to target various receptors. For instance, derivatives of pyrazoles have been investigated as antagonists for the cannabinoid receptor CB1. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions on the pyrazole ring are crucial for high binding affinity. nih.gov

In one study, a series of tetrasubstituted pyrazoles were identified as high-affinity ligands for the estrogen receptor (ER), with some showing selectivity for the ERα subtype. nih.gov The binding affinity was found to be highly dependent on the nature and position of the substituents on the pyrazole ring and the attached phenyl group. nih.gov This highlights the importance of the pyrazole core in orienting the key pharmacophoric groups for optimal receptor interaction.

While direct receptor binding data for this compound is not extensively available, the principles derived from studies on its analogs suggest that its derivatives could be developed as potent and selective receptor ligands. The aldehyde functionality allows for the introduction of various substituents that can be fine-tuned to achieve desired binding affinities and selectivities for a range of receptors.

Table 2: Examples of Pyrazole Derivatives and their Receptor Binding Affinities

| Compound Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| Biarylpyrazoles | Cannabinoid Receptor 1 (CB1) | A p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position led to potent antagonism. | nih.gov |

| Tetrasubstituted Pyrazoles | Estrogen Receptor α (ERα) | A propyl group at C(4) and a p-hydroxyl on the N(1)-phenyl group enhanced affinity and selectivity. | nih.gov |

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For pyrazole derivatives, extensive SAR studies have been conducted for various molecular targets. nih.govnih.govnih.govmdpi.comresearchgate.net These studies have revealed key structural features that govern the potency and selectivity of these compounds.

For example, in a series of pyrazole-based inhibitors of cyclin-dependent kinase 2 (CDK2), the substitution pattern on the pyrazole ring and the nature of the groups attached to it were found to be critical for inhibitory activity. nih.gov Similarly, for cannabinoid receptor antagonists, SAR studies identified that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were essential for potent activity. nih.gov

The this compound scaffold offers multiple points for chemical modification, making it an excellent candidate for SAR studies. The aldehyde group can be readily transformed into a wide variety of functional groups, allowing for a systematic investigation of the effects of different substituents on biological activity. The methyl group at the 3-position of the pyrazole ring also plays a role in defining the steric and electronic properties of the molecule, and its influence can be explored through the synthesis of analogs with different substituents at this position.

Fluorescent molecular probes are invaluable tools for visualizing and studying biological processes in real-time. Pyrazole derivatives have emerged as promising scaffolds for the development of such probes due to their favorable photophysical properties and synthetic versatility. nih.govnih.gov

A pyrazole-based fluorescent sensor, 5-methyl-1H-pyrazole-3-carboxylic acid (6-methoxy-naphthalen-2-ylmethylene)-hydrazide (PYN), was designed for the detection of Zn²⁺ and Mg²⁺ ions. rsc.org The probe exhibited a significant fluorescence enhancement upon binding to these metal ions, a phenomenon attributed to the chelation-enhanced fluorescence (CHEF) effect and the inhibition of photoinduced electron transfer (PET). rsc.org This demonstrates the potential of the pyrazole moiety to act as a binding unit in fluorescent sensors.

The this compound core can be readily incorporated into molecular probes. The benzaldehyde group can be derivatized with a fluorophore, while the pyrazole ring can serve as a recognition element for a specific analyte. By modulating the electronic properties of the pyrazole ring and the nature of the fluorophore, probes with desired sensitivity and selectivity can be developed for investigating a wide range of biological pathways.

Numerous studies have demonstrated the in vitro antiproliferative activity of pyrazole derivatives against various cancer cell lines. nih.govmdpi.comnih.gov These studies have begun to unravel the molecular mechanisms underlying their cytotoxic effects.

For instance, certain pyrazole-containing hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Other pyrazole derivatives have been found to target key signaling pathways involved in cell proliferation, such as the PI3K/AKT and MAPK/ERK pathways. nih.gov In a study of pyrazole-4-sulfonamide derivatives, the compounds exhibited antiproliferative activity against U937 cells without showing significant cytotoxicity to normal cells. acs.orgnih.gov

While direct in vitro cellular activity data for this compound is not widely reported, the extensive research on its analogs strongly suggests that its derivatives could exhibit significant antiproliferative effects. The aldehyde functionality provides a convenient point for introducing various pharmacophores known to be involved in anticancer activity, allowing for the development of novel compounds with diverse mechanisms of action.

Table 3: Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed IC₅₀/Activity | Potential Mechanism of Action | Reference |

|---|---|---|---|---|

| Benzimidazole-grafted benzene (B151609) sulfonamide-pyrazole hybrids | A549, Hela, HepG2, MCF7 | IC₅₀ = 0.15–0.33 µM | Tubulin polymerization inhibition | nih.gov |

| Pyrazolo[4,3-c]pyridine derivatives | MCF7, HepG2, HCT116 | IC₅₀ = 1.937–3.695 µg/mL | Not specified | nih.gov |

| Pyrazole-4-sulfonamide derivatives | U937 | Dose-dependent antiproliferative activity | Not specified | acs.orgnih.gov |

Contributions to Materials Science and Advanced Functional Materials

The unique molecular architecture of this compound, which combines a reactive aldehyde group with a versatile pyrazole ring, makes it and its derivatives valuable precursors in the field of materials science. These compounds serve as foundational building blocks for a range of advanced functional materials, from high-performance polymers to materials with specialized optical and dyeing properties.

Precursors for Polymer and Oligomer Synthesis

Pyrazole derivatives are recognized for their role in polymer and supramolecular chemistry. mdpi.com The aldehyde functionality and the pyrazole ring in this compound offer multiple pathways for polymerization. The aldehyde group can participate in condensation polymerization reactions, while the pyrazole unit can be incorporated into the polymer backbone or as a pendant group, imparting specific properties such as thermal stability and coordinating ability.

The synthesis of pyrazole-based microporous organic polymers (MOPs) demonstrates the utility of the pyrazole core in creating robust, porous materials for applications like CO2 capture. acs.org For instance, a microporous organic polymer based on pyrazole (MOP-PZ) was synthesized via the Scholl coupling of 3,5-diphenyl-1H-pyrazole, resulting in a material with significant CO2 absorption capacity. acs.org While not directly using the title compound, this highlights the potential of pyrazole scaffolds in creating functional polymers.

Furthermore, pyrazole-containing compounds can be designed as monomers for polymerization. A notable example is the synthesis of a pyrrole (B145914) azo dye derivative which acts as a monomer (MRPy) for creating new polymeric materials through a simple synthetic route. nih.gov The broad applicability of reactions like the Michael addition, which can involve pyrazolone (B3327878) derivatives (related to pyrazoles), extends from pharmaceuticals to polymers, underscoring the versatility of these heterocycles in synthetic chemistry. metu.edu.tr The title compound, with its reactive aldehyde, is a prime candidate for creating novel monomers that can be used to synthesize polymers with tailored properties for advanced material applications. chemimpex.com

Development of Optoelectronic Materials (e.g., Non-Linear Optics (NLO) properties)

The field of nonlinear optics (NLO) relies on materials that can alter the properties of light, a characteristic crucial for applications in photonics, optical computing, and data storage. jhuapl.edu Organic molecules, particularly those with a "push-pull" electronic structure (an electron-donating group connected to an electron-accepting group via a π-conjugated system), are of significant interest for NLO applications. rsc.org Pyrazole and pyrazoline derivatives have emerged as a promising class of materials for this purpose. rsc.orgresearchgate.net

The molecular structure of this compound derivatives is well-suited for NLO applications. The pyrazole ring can act as part of the conjugated bridge or be functionalized with donor/acceptor groups, while the benzaldehyde group often functions as an electron-accepting moiety. Experimental and theoretical studies on various pyrazoline derivatives have demonstrated their significant NLO response. rsc.orgresearchgate.net Key NLO parameters such as the nonlinear refractive index (η₂), the nonlinear absorption coefficient (β), and the third-order electronic susceptibility (χ⁽³⁾) have been measured for these compounds, confirming their potential for use in the photonics industry. researchgate.net

Research has shown that the functionalization of the pyrazoline ring with different electron-accepting groups allows for the tailoring of the NLO response. rsc.orgresearchgate.net For example, computational studies using Density Functional Theory (DFT) have been employed to predict and understand the NLO properties of pyrazole-derived dyes and other derivatives, correlating molecular structure with optical behavior. researchgate.net The findings indicate that compounds with high dipole moments, polarizability (α), and first hyperpolarizability (β) are excellent candidates for NLO materials. researchgate.net

| Compound Type | Key Structural Feature | Observed/Predicted NLO Property | Potential Application | Reference |

|---|---|---|---|---|

| Pyrazoline Derivatives | 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-pyrazoline | Significant nonlinear refractive index (η₂) and third-order susceptibility (χ⁽³⁾). | Photonics Industry | researchgate.net |

| Pyrazoline Derivatives | Push-pull groups on pyrazoline core | Tailorable third-order nonlinear optical response. | Photonics, Optoelectronics | rsc.org |

| Styryl Dyes | (E)-4-((1,1-dioxido-3-oxobenzo[b]thiophen-2(3H)-ylidene) ethyl)-1-phenyl-1H-pyrazol-5(4H)-one | Computed nonlinear optical (NLO) characteristics. | NLO Materials | researchgate.net |

| Triazole Derivatives | N-phenylpropanamide substituted triazole | High linear polarizability and first/second hyperpolarizabilities. | Optoelectronic Devices | researchgate.net |

Applications in Dye Chemistry

The pyrazole scaffold is a well-established component in the synthesis of a wide variety of dyes. nih.govarabjchem.org The resulting pyrazole-based dyes are used in diverse applications, including the dyeing of synthetic and natural fibers like polyester (B1180765) and wool. arabjchem.orgnih.gov this compound is a valuable intermediate in this field, as its aldehyde group provides a reactive handle for the synthesis of various dye structures, such as azo dyes and disperse dyes. arabjchem.orgresearchgate.net

A common synthetic route involves the diazotization of an aromatic amine and its subsequent coupling with a pyrazole derivative. arabjchem.org Alternatively, aminopyrazole derivatives can be diazotized and coupled with phenolic compounds. arabjchem.org The resulting azo pyrazole dyes often exhibit good fastness properties when applied to textile fibers. arabjchem.org For example, a series of novel 3-substituted 5-amino-4-arylazopyrazoles were synthesized and successfully applied as disperse dyes. arabjchem.org

The color properties of these dyes can be tuned by altering the substituents on the aromatic rings. researchgate.net Studies on pyrazole azo dyes have explored their spectroscopic properties and have confirmed their potential use in the varnishes and coatings industry. nih.govmdpi.com

| Dye Class | Precursor Example | Synthesis Method | Application | Reference |

|---|---|---|---|---|

| Azo Disperse Dyes | 3-Substituted 5-amino pyrazoles | Diazotization and coupling with phenols. | Dyeing of wool and polyester fibers. | arabjchem.org |

| Disazo Dyes | Pyrazole and pyrazolone derivatives | Diazotization of aniline (B41778) derivatives followed by condensation reactions. | General dye applications. | researchgate.net |

| Azo Dyes | Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Diazotization and coupling with active methylene (B1212753) compounds. | Light color paints for the varnishes industry. | nih.govmdpi.com |

| Acid Dyes | 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone | Diazotization and coupling with pyrazolone derivatives. | Leather dyeing. | researchgate.net |

Role in Catalysis Research and Ligand Development

The nitrogen atoms within the pyrazole ring are excellent coordination sites for metal ions, positioning pyrazole derivatives as highly effective ligands in catalysis. mdpi.com The structural versatility of this compound allows for its use in creating sophisticated ligands for both metal-catalyzed and organocatalytic reactions.

Design and Synthesis of Pyrazole-Based Ligands for Metal Catalysis

Pyrazole-based ligands are integral to coordination chemistry and have been employed in a vast range of catalytic applications. mdpi.comresearchgate.net These ligands can form stable complexes with a variety of transition metals, leading to catalysts for reactions such as oxidation and carbon-carbon bond formation. The design of these ligands can be finely tuned by modifying the substituents on the pyrazole ring to control the steric and electronic properties of the resulting metal complex.

Tripodal "scorpionate" ligands, which feature three donor arms, are a prominent class of pyrazole-based ligands. researchgate.net For example, tripodal pyrazolyl N-donor ligands have been synthesized and used to create copper (II) complexes that mimic the catalytic activity of enzymes like catecholase. researchgate.net Research has shown that parameters such as the length of the linker arm and the nature of the metal salt's anion can significantly impact the catalytic efficiency. researchgate.net

Furthermore, pyrazole derivatives can form polynuclear metal clusters that themselves can act as "metalloligands." nih.gov Gold pyrazolate clusters, for instance, can coordinate to other metal ions, such as silver, to form larger, mixed-metal architectures with potential catalytic or material applications. nih.gov The aldehyde group of this compound can be readily transformed into other functional groups (e.g., imines, alcohols), enabling the synthesis of a wide array of multidentate ligands for specific catalytic processes.

Exploration of Organocatalytic Applications

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in synthetic chemistry, offering a metal-free alternative for many transformations. researchgate.net Pyrazole derivatives have found a niche in this area, both as catalysts and as key substrates. nih.govmjcce.org.mk

While the title compound itself is a substrate, its derivatives can be envisioned as organocatalysts. Chiral pyrazole derivatives have been successfully designed and investigated as organocatalysts for asymmetric reactions, such as the Henry (nitroaldol) reaction, yielding products with good enantiomeric excess. mjcce.org.mk

More commonly, aldehydes like this compound serve as crucial starting materials in organocatalytic reactions. For example, the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles can be achieved through a multi-component reaction involving an aromatic aldehyde, malononitrile, and a pyrazolinone, catalyzed by a cinchona alkaloid derivative. nih.gov Such domino reactions allow for the rapid construction of complex, biologically relevant heterocyclic structures from simple precursors. metu.edu.trnih.gov The combination of a pyrazole moiety and an aldehyde group in one molecule makes this compound a valuable substrate for building molecular complexity using organocatalytic methods. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways

The synthesis of pyrazole-containing compounds is a well-established area of organic chemistry. scispace.com However, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key research focus. Traditional methods for synthesizing pyrazole-4-carbaldehydes often involve the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide. nih.govmdpi.com While effective, this method can generate significant chemical waste.

Future research is anticipated to focus on the development of greener synthetic alternatives. This includes the use of solid-supported catalysts, such as nano-ZnO, which has been shown to efficiently catalyze the condensation reaction for the synthesis of pyrazole (B372694) derivatives with excellent yields and shorter reaction times. scispace.com Microwave-assisted and solvent-free reaction conditions are also being explored to reduce energy consumption and the use of hazardous solvents. mdpi.com Furthermore, one-pot multicomponent reactions are gaining traction as they offer a streamlined approach to complex molecule synthesis by combining several reaction steps into a single operation, thereby increasing efficiency and reducing waste. tandfonline.com The development of catalytic systems based on abundant and non-toxic metals is another promising avenue for the sustainable synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde and its derivatives.

Advanced Structure-Based Drug Design and Precise Target Identification

The pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. scispace.comtandfonline.combldpharm.com The benzaldehyde (B42025) moiety of this compound provides a reactive handle for the synthesis of a diverse library of derivatives, making it an attractive starting point for drug discovery programs.

Future research will undoubtedly leverage advanced structure-based drug design techniques to develop potent and selective inhibitors targeting specific biological pathways. uni.lu This involves the use of computational tools to model the interaction of pyrazole derivatives with their biological targets, such as enzymes and receptors. rsc.orgias.ac.in By understanding the structure-activity relationship (SAR), medicinal chemists can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity for a particular target. nih.govresearchgate.netresearchgate.netnih.gov For instance, the substitution pattern on the phenyl ring and the pyrazole nucleus can be systematically varied to optimize interactions with the active site of a target protein. nih.gov The identification of novel biological targets for pyrazole-based compounds through techniques like chemical proteomics will also be a crucial area of future investigation.

Table 1: Representative Biological Activities of Pyrazole Derivatives

| Compound Class | Biological Target/Activity | Representative Findings | Reference |

| Pyrazole-based hybrids | Anticancer, Antiangiogenic | Potent activity against various cancer cell lines with IC50 values in the low micromolar range. | bldpharm.com |

| Pyrazole acylhydrazones | Antiproliferative, Antioxidant | Some derivatives showed significant inhibition of cancer cell duplication and notable antioxidant properties. | researchgate.net |

| Pyrazole-benzimidazole hybrids | Anticancer (Pancreatic) | Showed high activity against pancreatic cancer cells, comparable to the reference drug gemcitabine. | nih.gov |

| N-propananilide derivatives | Neuroprotective | Exhibited neuroprotective effects against 6-OHDA-induced neurotoxicity. | turkjps.org |

This table presents representative data for various pyrazole derivatives to illustrate the potential therapeutic applications of this class of compounds.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical discovery and design. nih.gov These technologies can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates and predict their properties with high accuracy. rsc.orgfishersci.comambeed.comsigmaaldrich.com

In the context of this compound, AI and ML algorithms can be employed to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the anticancer, anti-inflammatory, or other biological activities of novel derivatives based on their molecular descriptors.

De Novo Drug Design: Generate entirely new molecular structures based on the pyrazole scaffold with optimized properties for a specific biological target.

Reaction Pathway Prediction: Identify the most efficient and sustainable synthetic routes for the production of target molecules. nih.gov

Property Prediction: Forecast key physicochemical properties, such as solubility and bioavailability, which are crucial for drug development. fishersci.com

The application of machine learning in tribology for material discovery and lubricant design also suggests potential applications for pyrazole derivatives in materials science. As these computational tools become more sophisticated, they will significantly accelerate the discovery and development of new drugs and materials based on the this compound framework.

Development of Supramolecular Assemblies and Smart Materials Utilizing the Compound Scaffold

The pyrazole ring, with its hydrogen bond donor and acceptor capabilities, is an excellent building block for the construction of supramolecular assemblies. mdpi.com These are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The benzaldehyde group in this compound offers a versatile point for functionalization, allowing for the creation of ligands that can self-assemble into intricate architectures.

Future research in this area will likely focus on:

Crystal Engineering: The rational design of crystalline materials with specific properties, such as porosity for gas storage or separation.

Supramolecular Polymers: The development of polymers formed through reversible, non-covalent bonds, leading to materials with "smart" properties, such as self-healing and responsiveness to external stimuli (e.g., light, temperature, pH). rsc.org

Metal-Organic Frameworks (MOFs): The use of pyrazole-based ligands to construct porous, crystalline materials with applications in catalysis, sensing, and drug delivery.

Luminescent Materials: The design of supramolecular assemblies that exhibit interesting photophysical properties, such as fluorescence or phosphorescence, for use in sensors and imaging agents.

The ability to control the self-assembly of molecules based on the this compound scaffold opens up exciting possibilities for the creation of a new generation of smart materials with tailored functions.

Table 2: Physicochemical Properties of a Representative Pyrazole-Benzaldehyde Compound

| Property | Value | Reference |

| Molecular Formula | C10H8N2O | |

| Molecular Weight | 172.18 g/mol | |

| Form | Solid | |

| Storage Class | 11 - Combustible Solids | |

| WGK Germany | WGK 3 |

This table presents data for the related compound 4-(1H-Pyrazol-1-yl)benzaldehyde as representative physicochemical properties, due to the limited availability of specific data for this compound.

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. A common approach involves reacting 3-methyl-1H-pyrazole with a halogenated benzaldehyde derivative (e.g., 3-bromobenzaldehyde) under basic conditions. For example, K₂CO₃ in a polar aprotic solvent (e.g., DMF) at reflux (80–100°C) facilitates the substitution . Optimization includes:

- Catalyst selection : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

- Solvent choice : DMF or DMSO improves solubility of aromatic intermediates .

- Yield monitoring : Reaction progress is tracked via TLC or HPLC, with typical yields ranging from 60–80% .

Advanced Question: How do electronic effects of substituents on the pyrazole ring influence the reactivity of this compound in subsequent derivatization?

Answer:

The electron-donating methyl group at the 3-position of the pyrazole ring enhances the nucleophilicity of the nitrogen atom, facilitating electrophilic aromatic substitution (EAS) at the benzaldehyde moiety. Key considerations include:

- Steric effects : The methyl group may hinder access to reactive sites, requiring careful selection of reaction partners (e.g., bulky amines or thiols) .

- Electronic tuning : Introducing electron-withdrawing groups (e.g., nitro) on the benzaldehyde ring can redirect reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Spectroscopic validation : UV-Vis and NMR studies confirm electronic effects via shifts in carbonyl (C=O) stretching frequencies (~1700 cm⁻¹ in IR) and aromatic proton deshielding .

Basic Question: What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H NMR reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and pyrazole protons (δ 7.5–8.2 ppm for aromatic protons; δ 2.3 ppm for the methyl group) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (MW: 201.22 g/mol) with fragmentation patterns identifying the pyrazole and benzaldehyde moieties .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (C=O: ~1.22 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Question: How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?

Answer:

Discrepancies arise from polymorphic variations or solvent inclusion in crystal lattices. Strategies include:

- Graph-set analysis : Classifying hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to distinguish packing patterns .

- Temperature-dependent studies : Cooling crystals to 100 K reduces thermal motion, improving resolution of weak interactions (e.g., C–H···π contacts) .

- SHELX refinement : Software like SHELXL-2018 refines disorder models and validates hydrogen-bond geometries via residual density maps .

Advanced Question: How do researchers address contradictions in bioactivity data for derivatives of this compound?

Answer:

Contradictions often stem from assay conditions or structural impurities. Mitigation involves:

- Dose-response validation : Replicating IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) .

- Metabolite profiling : LC-MS identifies degradation products (e.g., oxidized aldehydes) that may interfere with bioassays .

- Computational modeling : Docking studies (e.g., AutoDock Vina) correlate activity trends with electronic parameters (e.g., LogP, polar surface area) .

Basic Question: What are the typical applications of this compound in medicinal chemistry research?

Answer:

- Pharmacophore development : The aldehyde group serves as a reactive handle for Schiff base formation with amines, enabling library synthesis for antimicrobial or anticancer screening .

- Enzyme inhibition : Derivatives inhibit kinases (e.g., EGFR) via binding to ATP pockets, validated by fluorescence-based assays .

- Prodrug design : The benzaldehyde moiety is reduced to a hydroxymethyl group in vivo, enhancing bioavailability .

Advanced Question: What methodological challenges arise in studying the compound’s stability under physiological conditions?

Answer:

- Aldehyde oxidation : The benzaldehyde group oxidizes to carboxylic acids in aqueous media, requiring stabilization via co-solvents (e.g., 10% DMSO in PBS) .

- pH sensitivity : Degradation accelerates at pH > 7.0, monitored via UV-Vis at 280 nm (loss of aldehyde absorbance) .

- Storage protocols : Lyophilization or storage under inert gas (N₂/Ar) at −20°C preserves integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.